1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine
Description
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a fluorinated primary amine characterized by a propane backbone with a trifluoromethyl (CF₃) group at position 1, a primary amine (-NH₂) at position 2, and a 3-(trifluoromethyl)phenyl substituent at position 3. Its molecular formula is C₁₀H₉F₆N, with a molecular weight of 257.18 g/mol . The compound’s structure combines high electronegativity from fluorine atoms with the aromatic π-system of the phenyl ring, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9F6N |
|---|---|
Molecular Weight |
257.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4,8H,5,17H2 |
InChI Key |
GOFBUJOXIFLMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.
Scientific Research Applications
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding to receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following tables and discussion highlight key differences between the target compound and its structural analogues in terms of molecular properties, substituent effects, and biological relevance.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Phenyl Substituent Position | Amine Type | Fluorine Count |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine | C₁₀H₉F₆N | 257.18 | 3-(trifluoromethyl) | Primary | 6 |
| 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-amine | C₁₀H₉F₆N | 257.18 | 4-(trifluoromethyl) | Primary | 6 |
| N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine) | C₁₂H₁₆F₃N | 231.26 | 3-(trifluoromethyl) | Secondary (ethyl) | 3 |
| 1-(3-(trifluoromethyl)phenyl)propan-2-amine | C₁₀H₁₂F₃N | 203.21 | 3-(trifluoromethyl) | Primary | 3 |
| (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine | C₉H₇F₆N | 243.16 | 3-(trifluoromethyl) | Primary | 6 |
Key Observations :
- Amine Substituents : Secondary amines like Fenfluramine (N-ethyl) exhibit higher lipophilicity (predicted LogP = 3.8) compared to primary amines (LogP = 2.5 for the target compound), influencing pharmacokinetics .
- Chain Length : Ethane-backbone analogues (e.g., C₉H₇F₆N) reduce steric bulk, which may enhance receptor interaction in neurological targets .
Table 2: Solubility and Physicochemical Properties
Key Observations :
- Solubility : The target compound’s moderate solubility in polar solvents stems from its trifluoromethyl groups, which balance polarity and hydrophobicity . Fenfluramine’s HCl salt form enhances aqueous solubility, critical for oral bioavailability .
- Acidity/Basicity : Primary amines (pKa ~10.2–10.8) are less basic than secondary amines (pKa ~9.5), affecting protonation states under physiological conditions .
Biological Activity
1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a fluorinated organic compound notable for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological systems.
The compound's molecular formula is , with a molecular weight of 257.18 g/mol. Its structure includes multiple trifluoromethyl groups, which are known to significantly affect the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F6N |
| Molecular Weight | 257.18 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine |
| CAS Number | Not specified |
The mechanism of action for 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes, allowing it to modulate receptor activity and enzyme functions. This property is crucial for its potential applications in pharmacology.
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
Neuroprotective Effects
Studies suggest that compounds with trifluoromethyl substitutions may have neuroprotective properties. For instance, similar structures have demonstrated the ability to inhibit neuroinflammation and promote neuronal survival in vitro.
Antidepressant Activity
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The presence of trifluoromethyl groups has been linked to increased potency in serotonin reuptake inhibition, a common mechanism among antidepressants .
Antiviral Properties
There is emerging evidence that fluorinated compounds can exhibit antiviral activities. For example, compounds with similar structures have shown effectiveness against various viral targets by disrupting viral replication processes.
Case Studies and Research Findings
Recent studies have explored the biological implications of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine:
- Neuroprotective Study : A study investigated the neuroprotective effects of trifluoromethylated compounds on neuronal cells exposed to oxidative stress. Results indicated significant cell viability improvements compared to controls .
- Antidepressant Efficacy : In a comparative analysis of various trifluoromethylated amines, it was found that those with higher lipophilicity exhibited greater serotonin uptake inhibition. This suggests a promising avenue for developing new antidepressants based on this compound's structure .
- Antiviral Activity : Research into the antiviral properties of trifluoromethylated compounds revealed that they could inhibit viral replication in specific models, indicating potential therapeutic applications against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
